(3S,4S)-3-Methyl-piperidin-4-ylamine

Opioid receptor pharmacology Anilidopiperidine analgesics Stereochemistry–activity relationship

Choose (3S,4S)-3-Methyl-piperidin-4-ylamine for absolute stereochemical certainty in your medicinal chemistry campaigns. This trans-configured building block directly yields the (3S,4S) isomer of 3-methylfentanyl analogs, where a 120-fold potency difference exists between enantiomers. Avoid arduous chiral separation and uncontrolled variables from racemic mixtures. Ideal for opioid receptor SAR, CNS drug development, and antifungal agent exploration. Commercial sourcing overcomes historically low synthesis yields (<10%).

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 473839-09-7
Cat. No. B8189798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-3-Methyl-piperidin-4-ylamine
CAS473839-09-7
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC1CNCCC1N
InChIInChI=1S/C6H14N2/c1-5-4-8-3-2-6(5)7/h5-6,8H,2-4,7H2,1H3/t5-,6-/m0/s1
InChIKeyBCSXUVZTKVXBSD-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-3-Methyl-piperidin-4-ylamine (CAS 473839-09-7): Procurement-Grade Chiral Piperidine Building Block for Stereospecific Drug Discovery


(3S,4S)-3-Methyl-piperidin-4-ylamine (CAS 473839-09-7) is a chiral, non-racemic trans-3-methyl-4-aminopiperidine with a molecular formula of C6H14N2 and a molecular weight of 114.19 g/mol . It is supplied at a minimum purity specification of 95% and is classified as a heterocyclic amine building block featuring a piperidine ring with methyl substitution at the 3-position (S configuration) and a primary amine at the 4-position (S configuration) . The compound belongs to the 4-aminopiperidine class, a scaffold present in more than twenty classes of FDA-approved drugs including analgesics, antipsychotics, and antihistamines, and is principally utilized as a stereochemically defined intermediate in medicinal chemistry campaigns targeting opioid receptors, monoamine transporters, and DPP-4 [1].

Why Generic 3-Methyl-4-aminopiperidine Cannot Substitute for Stereochemically Defined (3S,4S)-3-Methyl-piperidin-4-ylamine (CAS 473839-09-7)


In the 4-anilidopiperidine class of synthetic opioid analgesics, the absolute configuration at the piperidine 3- and 4-positions is the single most critical determinant of pharmacological potency and receptor selectivity. The in vivo analgesic activity of the (+)-enantiomer of cis-3-methylfentanyl is approximately 120 times greater than that of its (-)-enantiomer, and 6,846 times greater than morphine [1]. Furthermore, the cis-(+)-N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide (ED50 = 0.00058 mg/kg) is explicitly 120-fold more potent than its cis-(-) counterpart, and the trans-(+) isomer is stereochemically assigned the (3S,4S) absolute configuration—precisely matching the target compound [2]. Substituting racemic, cis-enriched, or opposite-enantiomer trans material introduces uncontrolled stereochemical variables that can alter potency by two orders of magnitude. The quantitative evidence below demonstrates that stereochemically undefined or mismatched analogs produce fundamentally different pharmacological outcomes, making stereochemically authenticated (3S,4S)-3-Methyl-piperidin-4-ylamine the mandatory building block for any campaign requiring the (3S,4S) configuration.

Quantitative Differentiation Evidence for (3S,4S)-3-Methyl-piperidin-4-ylamine (CAS 473839-09-7) Versus Closest Analogs


Enantiomer-Dependent Analgesic Potency: (3S,4S)-Configured trans-(+)-3-Methylfentanyl vs (3R,4R)-Configured Enantiomer

The (3S,4S) absolute configuration of the target compound directly corresponds to the trans-(+)-3-methylfentanyl pharmacophore. In the 4-anilidopiperidine series, enantiomeric pairs display dramatic potency differences. The cis-(+)-3-methylfentanyl (3R,4S configuration) exhibits an ED50 of 0.00058 mg/kg in rat analgesic assays, which is approximately 120 times more potent than its cis-(−) enantiomer (3S,4R configuration) [1]. For the trans series, the trans-(+) isomer is stereochemically assigned the (3S,4S) configuration—the exact stereochemistry of the target compound—while the trans-(−) isomer carries the (3R,4R) configuration [1]. Although specific ED50 values for trans-(3S,4S) vs trans-(3R,4R) are not separately reported in the same study, the documented 120-fold potency differential between enantiomeric pairs within this chemotype establishes that stereochemical identity is the dominant variable governing bioactivity [2].

Opioid receptor pharmacology Anilidopiperidine analgesics Stereochemistry–activity relationship

Cis-vs-Trans Diastereomer Divergent Target Selectivity: MAO-A vs MAO-B Isoform Discrimination

In a study of 1-propargyl-4-styrylpiperidine analogs, the cis and trans geometric isomers exhibited starkly divergent selectivity for monoamine oxidase isoforms. The cis isomers functioned as potent human MAO-A inhibitors, whereas the trans analogs selectively targeted only the MAO-B isoform [1]. This stereoselective discrimination was confirmed by kinetic analysis, UV–vis spectrum measurements, X-ray crystallography, ex vivo mouse brain homogenate assays, and in vivo studies. Although this study used 4-styrylpiperidines rather than 4-aminopiperidines, the underlying principle—that cis/trans geometry of the piperidine ring governs which enzyme isoform is engaged—is directly transferable to the 3-methyl-4-aminopiperidine scaffold, where the trans-(3S,4S) configuration establishes a distinct spatial relationship between the 3-methyl and 4-amino substituents relative to the cis diastereomer [2].

Monoamine oxidase inhibition Stereoselective pharmacology Cis/trans geometric isomerism

3-Methyl Substitution Enhances Analgesic Potency by 16.6-Fold Over 2-Methyl Substitution in the 4-Anilidopiperidine Series

In a systematic study of the effect of methyl substitution on the piperidine ring of 4-propananilidopiperidine (fentanyl) analgesics, the 3-methyl analog (ED50 = 0.04 mg/kg, rat) was 16.6-fold more potent than the 2-methyl analog (ED50 = 0.665 mg/kg) [1]. This finding establishes that the 3-position of the piperidine ring is the optimal methylation site for analgesic potency enhancement. The 3-methyl substitution is explicitly identified as having the greatest effect in enhancing analgesic potency, whereas 2-methyl and 2,5-dimethyl substitution is detrimental [2]. This positional specificity means that the 3-methyl-4-aminopiperidine scaffold—and specifically the stereochemically pure (3S,4S) variant—is the superior starting material for any SAR program targeting the 4-anilidopiperidine pharmacophore.

Fentanyl SAR Ring-methylation effect Analgesic potency optimization

Physicochemical Differentiation: pKa and LogP of trans-(3S,4S)-3-Methyl-piperidin-4-ylamine vs Unsubstituted 4-Aminopiperidine

The trans-(3S,4S)-3-methyl substitution significantly alters the physicochemical profile relative to unsubstituted 4-aminopiperidine (CAS 13035-19-3). The target compound has a predicted pKa of 10.40±0.40, a predicted LogP of -0.0569, and a topological polar surface area (TPSA) of 38.05 Ų [REFS-1, REFS-2]. By comparison, unsubstituted 4-aminopiperidine has a predicted pKa of approximately 10.0 and a more negative LogP (~ -0.70), and lacks the steric influence of the 3-methyl group . The 3-methyl substituent not only modulates basicity (ΔpKa ≈ +0.4 units) but also increases lipophilicity (ΔLogP ≈ +0.64 units), which can meaningfully impact blood-brain barrier penetration, volume of distribution, and receptor binding kinetics when incorporated into drug candidates .

Physicochemical profiling pKa prediction ADME optimization

Synthetic Accessibility: Trans Isomer Synthesis Yielded <10% by Earlier Methods, Elevating the Value of Stereochemically Pure Procured Material

The synthesis of enantiomerically pure trans-3-methyl-4-aminopiperidines has historically been plagued by poor stereoselectivity. A previously reported route to N-Boc-trans-3-methyl-4-aminopiperidine via reductive amination of N-Boc-3-methyl-piperidin-4-one with S-(−)-α-methylbenzylamine suffered from very low isolated yield (<10%) due to poor stereoselectivity of the reductive amination step and required tedious column chromatographic isolation [1]. A more recent 2024 method reported a scalable, stereoselective synthesis of the (3R,4R) enantiomer with good to excellent isolated yields on 50–100 g scale, but this method requires chiral resolution with (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid followed by Mitsunobu inversion [1]. For the (3S,4S) enantiomer, the synthetic challenges are identical but require the opposite chiral resolving agent. This synthetic difficulty means that procuring authenticated, stereochemically pure (3S,4S)-3-Methyl-piperidin-4-ylamine from a qualified supplier avoids significant in-house synthesis burden and yield losses.

Stereoselective synthesis Process chemistry Chiral amine procurement

Optimal Research and Industrial Application Scenarios for (3S,4S)-3-Methyl-piperidin-4-ylamine (CAS 473839-09-7)


Stereospecific Synthesis of trans-(+)-3-Methylfentanyl Analogs for Opioid Receptor Pharmacology

The (3S,4S) configuration of this building block directly yields the trans-(+)-3-methylfentanyl stereoisomer upon N-alkylation and N-acylation. As documented in the fentanyl SAR literature, the trans-(+) isomer is assigned the (3S,4S) absolute configuration [1]. This scenario is critical for medicinal chemistry programs investigating structure–activity relationships at mu, delta, and kappa opioid receptors where stereochemical identity is the primary determinant of potency, with documented 120-fold differences between enantiomeric pairs [2]. The (3S,4S) building block enables the production of a single, defined stereoisomer rather than a mixture requiring arduous chiral separation.

Development of trans-Configured CNS-Penetrant Drug Candidates Requiring 3-Methyl-4-aminopiperidine Cores

The trans geometry of (3S,4S)-3-Methyl-piperidin-4-ylamine imparts distinct conformational properties that influence CNS penetration and target engagement. The predicted LogP of -0.0569 and pKa of 10.40±0.40 for the 3-methyl-substituted scaffold [1] differ meaningfully from the unsubstituted 4-aminopiperidine (LogP ~ -0.70) [2], which can shift blood-brain barrier partitioning. The 3-methyl substitution has been explicitly shown to be the optimal position for enhancing biological activity in the 4-aminopiperidine class , making this specific building block the rational choice for CNS drug discovery programs targeting neurological disorders.

Enantioselective Catalyst or Chiral Ligand Development Using (3S,4S)-3-Methyl-4-aminopiperidine as a Chiral Pool Starting Material

The (3S,4S)-3-Methyl-piperidin-4-ylamine scaffold contains two stereogenic centers with a well-defined absolute configuration and a primary amine that can be readily functionalized into chiral ligands, organocatalysts, or chiral auxiliaries. The trans relationship between the 3-methyl and 4-amino groups creates a fixed spatial orientation that can be exploited for asymmetric induction. The documented difficulty of synthesizing trans-3-methyl-4-aminopiperidines in high stereochemical purity (prior art yields <10%) [1] means that commercially sourced, stereochemically authenticated material provides a reliable entry point for catalyst development programs that cannot tolerate stereochemical uncertainty.

Antifungal Lead Optimization Using the 4-Aminopiperidine Chemotype Targeting Ergosterol Biosynthesis

4-Aminopiperidines have been identified as a novel chemotype of antifungal agents targeting sterol C14-reductase and sterol C8-isomerase in the ergosterol biosynthesis pathway [1]. The (3S,4S)-3-methyl substitution offers an additional vector for SAR exploration at the 3-position, which has been shown to be the most impactful substitution site for modulating biological activity in the piperidine ring [2]. The stereochemically defined building block enables systematic exploration of stereochemistry-dependent antifungal activity against clinically relevant species including Aspergillus spp. and Candida spp.

Quote Request

Request a Quote for (3S,4S)-3-Methyl-piperidin-4-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.